1-(5-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-(5-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide is a compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a cyanopyridine moiety and a fluoropyrrolidine ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-cyanopyridine with fluoropyrrolidine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-mediated synthesis and catalyst-free methods have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .
Scientific Research Applications
1-(5-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(5-Cyanopyridin-2-yl)-3-chloropyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical and biological properties.
1-(5-Cyanopyridin-2-yl)-3-bromopyrrolidine-3-carboxamide: The presence of a bromine atom can lead to different reactivity and interactions compared to the fluorine-containing compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C11H11FN4O |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H11FN4O/c12-11(10(14)17)3-4-16(7-11)9-2-1-8(5-13)6-15-9/h1-2,6H,3-4,7H2,(H2,14,17) |
InChI Key |
QDJYMHSAJMOJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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